N-(1,4-Dimethylpentyl)-acetoacetamide
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Overview
Description
N-(1,4-Dimethylpentyl)-acetoacetamide is an organic compound that belongs to the class of acetoacetamides It is characterized by the presence of an acetoacetamide functional group attached to a 1,4-dimethylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dimethylpentyl)-acetoacetamide typically involves the reaction of acetoacetic acid derivatives with 1,4-dimethylpentylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetoacetic acid esters, 1,4-dimethylpentylamine, and suitable catalysts. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-Dimethylpentyl)-acetoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoacetamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted acetoacetamides.
Scientific Research Applications
N-(1,4-Dimethylpentyl)-acetoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,4-Dimethylpentyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,4-Dimethylpentyl)-acetoacetamide include other acetoacetamides with different alkyl or aryl substituents. Examples include:
- N-(1,3-Dimethylbutyl)-acetoacetamide
- N-(1,4-Dimethylpentyl)-p-phenylenediamine
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its 1,4-dimethylpentyl chain differentiates it from other acetoacetamides, potentially leading to unique reactivity and applications.
Properties
CAS No. |
73622-68-1 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C11H21NO2/c1-8(2)5-6-9(3)12-11(14)7-10(4)13/h8-9H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
NDOJWLCHAUMMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(=O)CC(=O)C |
Origin of Product |
United States |
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